beta-catenin-IN-3

Description

β-Catenin as a Multifunctional Protein in Metazoans

β-catenin is a highly conserved and multifaceted protein crucial for the development and maintenance of multicellular organisms (metazoans). tandfonline.comuva.nl It serves as a pivotal player in two fundamental cellular processes: maintaining the structural integrity of tissues through cell-cell adhesion and transmitting signals that regulate gene expression. tandfonline.comembopress.orgbiologists.com This dual functionality places β-catenin at the heart of cellular coordination, influencing everything from embryonic development to adult tissue maintenance. tandfonline.combiologists.com

β-catenin's two primary roles are distinct yet interconnected. embopress.orgpnas.org In its structural capacity, β-catenin is a key component of adherens junctions, which are protein complexes that mediate cell-cell adhesion. tandfonline.combham.ac.uk Here, it links transmembrane proteins called cadherins to the actin cytoskeleton, providing mechanical strength and stability to tissues. researchgate.net

In its signaling capacity, β-catenin is the central effector of the canonical Wnt signaling pathway. biologists.combham.ac.uk In response to extracellular Wnt signals, β-catenin accumulates in the cytoplasm, translocates to the nucleus, and partners with T-cell factor/lymphoid-enhancer factor (TCF/LEF) transcription factors to activate the expression of specific target genes. embopress.orgresearchgate.netnih.gov This transcriptional regulation is vital for processes like cell proliferation and differentiation. nih.gov The switch between these two functions is tightly regulated, ensuring that β-catenin is appropriately allocated to either adhesion or signaling complexes based on the cell's needs. embopress.org

The multifunctional nature of β-catenin is rooted in its unique three-dimensional structure. biologists.com The protein consists of three main domains: a central armadillo (ARM) repeat domain, flanked by an N-terminal domain (NTD) and a C-terminal domain (CTD). biologists.combiorxiv.orgsigmaaldrich.com

The core of the protein is the armadillo (ARM) repeat domain , which is composed of 12 tandemly arranged ARM repeats. biologists.comwikipedia.orgresearchgate.net These repeats fold together to form a superhelical structure with a distinct, positively charged groove on its surface. wikipedia.org This groove serves as a versatile binding platform for a multitude of interaction partners, including cadherins, Axin, and APC. biologists.combham.ac.uk The binding of these partners is often mutually exclusive, providing a structural basis for the competitive regulation of β-catenin's function. bham.ac.uk

The N-terminal domain (NTD) is largely unstructured and contains critical phosphorylation sites (including Ser33, Ser37, and Thr41). biologists.comaging-us.com These sites are recognized by the β-TrCP ubiquitin ligase when phosphorylated, marking β-catenin for proteasomal degradation. biologists.comnih.gov This region is therefore essential for controlling the stability and turnover of cytoplasmic β-catenin. researchgate.net

The C-terminal domain (CTD) is also intrinsically disordered and functions as a potent transactivation domain. biorxiv.orgnih.govnih.gov After β-catenin enters the nucleus, this domain recruits transcriptional co-activators, such as CBP/p300 and other components of the basal transcription machinery, to initiate the expression of Wnt target genes. biorxiv.orgnih.govembopress.org

| Domain | Structural Features | Primary Functions | Key Interacting Partners |

|---|---|---|---|

| N-Terminal Domain (NTD) | Largely unstructured; contains key serine/threonine phosphorylation sites. biologists.comresearchgate.net | Regulates protein stability by serving as a recognition site for the ubiquitination machinery. biologists.comnih.gov | GSK3β, CK1α, β-TrCP. biologists.com |

| Armadillo (ARM) Repeat Domain | Core of 12 tandem repeats forming a superhelical structure with a positively charged groove. biologists.comwikipedia.org | Acts as a scaffold for protein-protein interactions, mediating both cell adhesion and signaling roles. biologists.combham.ac.uk | E-cadherin, APC, Axin, TCF/LEF, α-catenin. biologists.combham.ac.ukpnas.org |

| C-Terminal Domain (CTD) | Intrinsically disordered; contains transactivation elements. biorxiv.orgnih.gov | Recruits transcriptional co-activators to initiate gene expression in the nucleus. biorxiv.orgembopress.org | CBP/p300, BCL9, Pygopus. biologists.compnas.orgbiorxiv.org |

Overview of the Canonical Wnt/β-Catenin Signaling Pathway

The canonical Wnt/β-catenin pathway is a conserved signaling cascade that translates extracellular cues into changes in gene expression. nih.gov The pathway's status can be broadly considered as "off" or "on," depending on the presence or absence of Wnt ligands. nih.gov The central event in this pathway is the regulation of the cytoplasmic stability of β-catenin. oncotarget.com

The "on" state of the pathway is initiated by the binding of a Wnt protein to a receptor complex on the cell surface. sigmaaldrich.comfrontiersin.org This complex consists of a seven-pass transmembrane receptor from the Frizzled (FZD) family and a single-pass co-receptor, either Low-density Lipoprotein Receptor-related Protein 5 or 6 (LRP5/6). nih.govreactome.orgfrontiersin.org The formation of this ternary Wnt-FZD-LRP5/6 complex is the critical first step in signal transduction. nih.gov This binding event triggers conformational changes and clustering of the receptors, which leads to the recruitment of intracellular signaling components and the subsequent inactivation of the β-catenin destruction complex. frontiersin.orgnih.govontosight.ai

In the absence of a Wnt signal (the "off" state), the cytoplasmic levels of β-catenin are kept low by a large, multiprotein assembly known as the "destruction complex". nih.govcapes.gov.brnih.gov The core components of this complex are two scaffold proteins, Axin and Adenomatous Polyposis Coli (APC), and two kinases, Glycogen Synthase Kinase 3β (GSK3β) and Casein Kinase 1α (CK1α). oncotarget.comrupress.orgpnas.org

Axin serves as the central scaffolding protein, bringing the kinases and β-catenin into close proximity. oncotarget.comnih.gov The process begins with CK1α performing a "priming" phosphorylation on β-catenin at Serine 45. oncotarget.comfrontiersin.org This initial phosphorylation event allows GSK3β to then sequentially phosphorylate β-catenin at Threonine 41, Serine 37, and Serine 33. oncotarget.comfrontiersin.orgnih.gov This series of phosphorylations creates a recognition site for β-TrCP, an E3 ubiquitin ligase, which targets β-catenin for ubiquitination and subsequent degradation by the proteasome. nih.govfrontiersin.org APC facilitates this process by binding to β-catenin and promoting its efficient phosphorylation. oncotarget.comnih.gov

| Component | Protein Type | Primary Function in the Complex |

|---|---|---|

| Axin | Scaffold Protein | Forms the core scaffold, binding APC, GSK3β, CK1α, and β-catenin to facilitate phosphorylation. oncotarget.comnih.gov |

| APC (Adenomatous Polyposis Coli) | Scaffold Protein | Binds and recruits β-catenin to the complex, enhancing the efficiency of its phosphorylation. oncotarget.comnih.gov |

| CK1α (Casein Kinase 1α) | Serine/Threonine Kinase | Initiates the phosphorylation cascade by creating a "priming" phosphorylation on β-catenin at Ser45. oncotarget.comfrontiersin.org |

| GSK3β (Glycogen Synthase Kinase 3β) | Serine/Threonine Kinase | Sequentially phosphorylates β-catenin at Thr41, Ser37, and Ser33, marking it for ubiquitination. oncotarget.comfrontiersin.org |

When a Wnt ligand binds to the FZD/LRP5/6 receptor complex, the destruction complex is inhibited. sigmaaldrich.compnas.org The recruitment of Axin to the phosphorylated tail of LRP5/6 disrupts the destruction complex's architecture and function, preventing it from phosphorylating β-catenin. aging-us.comfrontiersin.orgbiorxiv.org

As a result, β-catenin is no longer targeted for degradation and begins to accumulate in the cytoplasm. sigmaaldrich.comoncotarget.comfrontiersin.org Once a sufficient concentration is reached, β-catenin translocates into the nucleus. tandfonline.comoncotarget.com While β-catenin lacks a classical nuclear localization sequence (NLS), its ARM repeat domain is structurally similar to importins and can interact directly with components of the nuclear pore complex, allowing for its transport into the nucleus. molbiolcell.orgembopress.orgnih.gov Other proteins, such as APC and Axin, have also been proposed to act as chaperones in this shuttling process. fudan.edu.cnpnas.orgmolbiolcell.org Inside the nucleus, the stabilized β-catenin can then perform its function as a transcriptional co-activator. frontiersin.orgmolbiolcell.org

Compound and Protein Glossary

| Name | Type |

| β-catenin | Protein |

| Wnt | Protein Family (Ligands) |

| Frizzled (FZD) | Protein (Receptor) |

| LRP5/6 | Protein (Co-receptor) |

| Axin | Protein (Scaffold) |

| APC (Adenomatous Polyposis Coli) | Protein (Scaffold) |

| GSK3β (Glycogen Synthase Kinase 3β) | Protein (Kinase) |

| CK1α (Casein Kinase 1α) | Protein (Kinase) |

| α-catenin | Protein |

| TCF/LEF | Protein Family (Transcription Factors) |

| β-TrCP | Protein (E3 Ubiquitin Ligase) |

| CBP/p300 | Protein (Transcriptional Co-activator) |

| BCL9 | Protein (Transcriptional Co-activator) |

| Pygopus | Protein (Transcriptional Co-activator) |

| Chibby (Cby) | Protein |

| Importin | Protein |

| CRM1 (Exportin 1) | Protein |

β-Catenin/TCF/LEF Transcriptional Complex Formation and Target Gene Activation

Once in the nucleus, β-catenin associates with the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors. spandidos-publications.comnih.govnih.govembopress.org This interaction is a critical step in the activation of Wnt target genes. biorxiv.org The TCF/LEF proteins are bound to the DNA at specific Wnt-responsive elements. In the absence of nuclear β-catenin, these factors often act as transcriptional repressors. nih.govnih.gov The binding of β-catenin converts them into transcriptional activators, initiating the expression of a wide array of target genes that drive various cellular programs. nih.govnih.govbiorxiv.org Vertebrate genomes encode for four members of the TCF family, with TCF7, LEF1, and TCF7L2 primarily functioning as activators, while TCF7L1 often acts as a repressor. embopress.org

Key Wnt Target Genes

The activation of the β-catenin/TCF/LEF transcriptional complex leads to the expression of numerous target genes that are crucial for cell cycle progression, proliferation, and other cellular functions. Among the most well-documented Wnt target genes are:

c-MYC: A potent proto-oncogene that plays a central role in cell growth, proliferation, and metabolism. spandidos-publications.comoncotarget.comcaister.comnih.govfrontiersin.org

Cyclin D1: A key regulator of the G1 to S phase transition in the cell cycle. spandidos-publications.comembopress.orgoncotarget.comnih.govfrontiersin.org

AXIN2: A component of the β-catenin destruction complex that is itself a Wnt target gene, creating a negative feedback loop. spandidos-publications.comoncotarget.com

MMP7 (Matrix Metalloproteinase-7): An enzyme involved in the degradation of the extracellular matrix, which can facilitate cell migration and invasion. spandidos-publications.comnih.gov

CD44: A cell-surface glycoprotein (B1211001) involved in cell-cell interactions, cell adhesion, and migration. spandidos-publications.com

Survivin: An inhibitor of apoptosis, promoting cell survival. spandidos-publications.com

PDK (Pyruvate Dehydrogenase Kinase): An enzyme involved in metabolic reprogramming. nih.govfrontiersin.org

MCT-1 (Monocarboxylate Transporter 1): A transporter involved in the transport of lactate (B86563) and other monocarboxylates across the plasma membrane. nih.govfrontiersin.org

Interplay with Other Signaling Pathways

The Wnt/β-catenin pathway does not operate in isolation but engages in extensive crosstalk with other major signaling pathways, creating a complex regulatory network.

Notch: The interaction between Wnt and Notch is context-dependent, with both synergistic and antagonistic relationships reported. oncotarget.com In some instances, β-catenin can directly interact with the Notch intracellular domain (NICD), affecting its stability and activity. frontiersin.org Conversely, Notch signaling can also modulate Wnt pathway activity. oncotarget.comfrontiersin.org

Hedgehog: The Hedgehog and Wnt pathways often exhibit a reciprocal inhibitory relationship. spandidos-publications.com The Hedgehog effector proteins, Gli1 and Gli2, can regulate the expression of Wnt inhibitors like sFRP1. spandidos-publications.comfrontiersin.org Conversely, β-catenin can interact with Gli proteins, influencing their stability and activity. frontiersin.org

MAPK/ERK: The MAPK/ERK pathway can be activated by various growth factors and has been shown to interact with the Wnt/β-catenin pathway, often leading to synergistic effects on cell proliferation and tumorigenesis. researchgate.net

PI3K/Akt: This pathway is a critical regulator of cell survival and metabolism. mdpi.com Activated Akt can phosphorylate and inactivate GSK-3β, a key negative regulator of β-catenin, thus promoting its stabilization and nuclear accumulation. mdpi.comfrontiersin.orgresearchgate.net This creates a positive feedback loop between the two pathways. mdpi.com

mTOR: As a central regulator of cell growth and proliferation, the mTOR pathway can be influenced by and can influence Wnt/β-catenin signaling, often through its interaction with the PI3K/Akt pathway. frontiersin.org

p38-MAPK: The p38-MAPK pathway is involved in cellular responses to stress and inflammation and has been shown to have complex interactions with Wnt/β-catenin signaling.

Hippo: The Hippo pathway, a key regulator of organ size, has intricate and context-dependent interactions with the Wnt/β-catenin pathway. The Hippo effector TAZ can interact with components of the β-catenin destruction complex, thereby influencing β-catenin stability. frontiersin.orgoup.comnih.gov

TGF-β1: The Transforming Growth Factor-β1 (TGF-β1) pathway can crosstalk with the Wnt/β-catenin pathway. ahajournals.org TGF-β1 can induce the nuclear translocation of β-catenin, and the two pathways can synergistically regulate gene expression. ahajournals.orgoncotarget.comnih.govplos.org

NF-κB: The NF-κB pathway, a master regulator of inflammation, has a complex and bidirectional relationship with Wnt/β-catenin signaling. frontiersin.orgnih.govplos.orgresearchgate.net Depending on the cellular context, these pathways can either enhance or inhibit each other's activity. nih.gov

JAK-STAT: The JAK-STAT pathway, which is critical for cytokine signaling, can interact with the Wnt/β-catenin pathway. For instance, STAT3 can promote β-catenin accumulation and activation. caister.com

CREB: The cAMP response element-binding protein (CREB) is a transcription factor involved in various cellular processes, and its activity can be modulated by and can modulate Wnt/β-catenin signaling.

Aberrant Wnt/β-Catenin Signaling in Disease Pathogenesis (Pre-clinical Focus)

Dysregulation of the Wnt/β-catenin pathway is a hallmark of numerous diseases, particularly cancer. spandidos-publications.comnih.govnih.gov

Mutations in Pathway Components

Mutations in key components of the Wnt/β-catenin pathway can lead to its constitutive activation, driving disease progression.

APC: Loss-of-function mutations in the APC gene are a frequent event in colorectal cancer. nih.govdovepress.commdpi.comwebpathology.com These mutations prevent the formation of a functional destruction complex, leading to the accumulation of β-catenin. nih.govdovepress.com

CTNNB1/β-Catenin: Gain-of-function mutations in the CTNNB1 gene, which encodes β-catenin, can render the protein resistant to degradation by the destruction complex. nih.govmdpi.commdpi.com These mutations often occur in the N-terminal region of β-catenin, where the phosphorylation sites for CK1 and GSK-3β are located. nih.gov

Axin: Inactivating mutations in the AXIN1 or AXIN2 genes, which encode scaffold proteins of the destruction complex, can also lead to the stabilization of β-catenin and aberrant pathway activation. dovepress.commdpi.comeur.nlresearchgate.net

Constitutive Activation of Wnt/β-Catenin Signaling in Pre-clinical Models

In pre-clinical models, the constitutive activation of Wnt/β-catenin signaling, often through the genetic modifications described above, is a widely used strategy to study its role in disease. nih.gov Such models have been instrumental in demonstrating that the sustained activation of this pathway is sufficient to drive the initiation and progression of various pathologies, including cancer. spandidos-publications.comexplorationpub.com

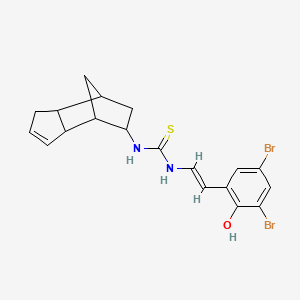

Structure

3D Structure

Properties

Molecular Formula |

C19H20Br2N2OS |

|---|---|

Molecular Weight |

484.2 g/mol |

IUPAC Name |

1-[(E)-2-(3,5-dibromo-2-hydroxyphenyl)ethenyl]-3-(8-tricyclo[5.2.1.02,6]dec-4-enyl)thiourea |

InChI |

InChI=1S/C19H20Br2N2OS/c20-12-6-10(18(24)16(21)9-12)4-5-22-19(25)23-17-8-11-7-15(17)14-3-1-2-13(11)14/h1,3-6,9,11,13-15,17,24H,2,7-8H2,(H2,22,23,25)/b5-4+ |

InChI Key |

VPOJWIBWEJWBKC-SNAWJCMRSA-N |

Isomeric SMILES |

C1C=CC2C1C3CC2C(C3)NC(=S)N/C=C/C4=C(C(=CC(=C4)Br)Br)O |

Canonical SMILES |

C1C=CC2C1C3CC2C(C3)NC(=S)NC=CC4=C(C(=CC(=C4)Br)Br)O |

Origin of Product |

United States |

β Catenin in 3: a Chemical Probe for Wnt/β Catenin Pathway Research

Classification as a β-Catenin Inhibitor

β-Catenin-IN-3 is classified as a selective inhibitor of β-catenin. medchemexpress.com Unlike inhibitors that target other components of the Wnt pathway, β-Catenin-IN-3 directly targets β-catenin itself. medchemexpress.com Research has shown that it binds to a cryptic allosteric site on the surface of the β-catenin protein. medchemexpress.commedchemexpress.com This binding is highly specific, with a dissociation constant (KD) calculated at 54.96 nM. medchemexpress.commedchemexpress.commedchemexpress.com

The binding of β-Catenin-IN-3 to this allosteric site induces a conformational change in the β-catenin protein, which is thought to facilitate its recognition by the ubiquitin-proteasome system, leading to its degradation. medchemexpress.commedchemexpress.com This mechanism effectively lowers the cellular levels of β-catenin, thereby inhibiting its downstream signaling functions. medchemexpress.com Evidence suggests that this degradation is mediated by the recruitment of the APC-mediated destruction complex. medchemexpress.commedchemexpress.com In DLD1 colon cancer cells, treatment with β-Catenin-IN-3 leads to an increase in the phosphorylation of β-catenin, a key step that flags it for destruction. medchemexpress.commedchemexpress.com

Significance in Studying Wnt/β-Catenin Dysregulation

The aberrant accumulation of β-catenin in the nucleus is a primary driver of oncogenesis in various cancers, including colorectal, liver, and breast cancers. medchemexpress.com This nuclear β-catenin complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes that promote cell proliferation and survival, such as Cyclin D1 and c-Myc. acs.org The dysregulation of the Wnt/β-catenin pathway is a common feature in desmoid tumors, often caused by mutations in the CTNNB1 gene which encodes for β-catenin. nih.gov

β-Catenin-IN-3 serves as a significant chemical probe to investigate the consequences of this dysregulation. By selectively reducing β-catenin levels, researchers can study the cellular processes that are dependent on oncogenic Wnt signaling. For instance, studies have demonstrated that β-Catenin-IN-3 significantly reduces the viability of cancer cells that are driven by β-catenin mutations. medchemexpress.commedchemexpress.com In DLD1 and SW480 colon cancer cells, which have high levels of β-catenin, treatment with β-Catenin-IN-3 leads to a dose-dependent decrease in the levels of β-catenin, Axin1, Cyclin D1, and TCF4. medchemexpress.commedchemexpress.com

Furthermore, research has shown that β-Catenin-IN-3 can trigger G2/M cell cycle arrest and induce both intrinsic and extrinsic apoptotic pathways in colon cancer cells, effects that are linked to the activation of the p53-p21 pathway. medchemexpress.eumedchemexpress.eu The compound has also been shown to inhibit the colony-forming ability of DLD1 and SW48 cells and reduce the viability of APC-deficient organoids. medchemexpress.commedchemexpress.com These findings underscore the utility of β-Catenin-IN-3 in preclinical studies to understand and potentially target the vulnerabilities of cancers with a dysregulated Wnt/β-catenin pathway.

Interactive Data Table: Research Findings of β-Catenin-IN-3

| Cell Line | Cancer Type | Effect of β-Catenin-IN-3 | IC50 Value |

| DLD1 | Colon Cancer | Reduces viability, inhibits colony formation, triggers β-catenin degradation, induces G2/M arrest and apoptosis. medchemexpress.commedchemexpress.com | 0.85 μM medchemexpress.com |

| SW480 | Colon Cancer | Reduces viability, inhibits colony formation. medchemexpress.commedchemexpress.com | 1.35 μM medchemexpress.com |

| HCT116 | Colon Cancer | Reduces viability. medchemexpress.commedchemexpress.com | 5.35 μM medchemexpress.com |

| SW48 | Colon Cancer | Reduces viability. medchemexpress.com | 3.45 μM medchemexpress.com |

| MCF10A | Breast (Non-cancerous) | Minimal impact on viability. medchemexpress.com | >20 μM medchemexpress.com |

| H460 | Lung Cancer | Minimal impact on viability. medchemexpress.com | >20 μM medchemexpress.com |

Molecular and Cellular Mechanisms of β Catenin in 3 Action

Specific Modulation of β-Catenin Levels and Activity

The canonical Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, and its dysregulation is implicated in various diseases, including cancer. oncotarget.comacs.org Central to this pathway is the protein β-catenin, a multifunctional molecule involved in both cell adhesion and gene transcription. oncotarget.com The stability, subcellular localization, and transcriptional activity of β-catenin are tightly controlled. oncotarget.com In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, marking it for degradation by the ubiquitin-proteasome system. oncotarget.comnih.gov This keeps cytoplasmic β-catenin levels low. nih.gov Upon Wnt signaling activation, this degradation is inhibited, leading to the accumulation of β-catenin, which then translocates to the nucleus. oncotarget.comnih.gov In the nucleus, it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate target gene expression. oncotarget.comwikipedia.org

Reduction of Active Nuclear/Cytoplasmic β-Catenin

Research indicates that β-Catenin-IN-3 and similar molecules can modulate the levels of active β-catenin. For instance, treatment with related inhibitors has been shown to induce a shift of β-catenin from the nucleus to the cytoplasm and membrane. sapiencetherapeutics.com This relocalization effectively reduces the pool of nuclear β-catenin available for transcriptional activation. Studies have observed a decrease in nuclear β-catenin in a significant portion of patients treated with antagonists of the β-catenin/BCL9 interaction. sapiencetherapeutics.com Furthermore, the accumulation of β-catenin in the cytoplasm and nucleus is a dynamic process that can be influenced by external signals and inhibitors. elifesciences.orgmolbiolcell.org For example, while Wnt signaling promotes the nuclear accumulation of β-catenin, certain inhibitors can counteract this effect. elifesciences.orgijbs.com

Influence on β-Catenin Degradation Pathways

The degradation of β-catenin is a critical regulatory step in the Wnt pathway. pnas.orgresearchgate.net This process is primarily mediated by the ubiquitin-proteasome system. researchgate.netmdpi.com

Potential Interaction with Ubiquitin-Proteasome System

The ubiquitin-proteasome system is the primary mechanism for the degradation of non-junctional β-catenin. pnas.orgresearchgate.net This system involves a series of enzymatic reactions that tag proteins with ubiquitin, marking them for destruction by the proteasome. researchgate.net The phosphorylation of β-catenin by a destruction complex, which includes GSK-3β, is a prerequisite for its recognition by the E3 ubiquitin ligase complex and subsequent ubiquitination. weizmann.ac.ilmolbiolcell.org

Inhibitors of the proteasome, such as MG132, have been shown to cause a dramatic increase in the levels of phosphorylated β-catenin, demonstrating the central role of this system in its turnover. weizmann.ac.il Conversely, inhibiting the activity of deubiquitinating enzymes (DUBs), which remove ubiquitin tags, can lead to increased β-catenin degradation. pnas.org While direct evidence for β-Catenin-IN-3's interaction with the ubiquitin-proteasome system is still emerging, its mechanism of action may involve modulating the stability of β-catenin, potentially by influencing its oligomerization and subsequent degradation. frontiersin.org

Disruption of β-Catenin-Mediated Protein-Protein Interactions

A key aspect of β-catenin's function as a transcriptional co-activator is its interaction with other proteins in the nucleus. weizmann.ac.ilmdpi.com Targeting these protein-protein interactions (PPIs) represents a promising therapeutic strategy.

Inhibition of β-Catenin/TCF/LEF Interaction

The interaction between β-catenin and the TCF/LEF family of transcription factors is a cornerstone of canonical Wnt signaling. wikipedia.org When β-catenin enters the nucleus, it binds to TCF/LEF proteins, which are bound to specific DNA sequences known as Wnt Response Elements (WREs). wikipedia.org This complex then recruits other co-activators to initiate the transcription of Wnt target genes. oncotarget.comwikipedia.org TCF/LEF proteins can act as either transcriptional activators (when bound to β-catenin) or repressors (when not). wikipedia.org The interaction is crucial for the expression of genes involved in cell proliferation and differentiation. molbiolcell.orgmedsci.org Small-molecule antagonists have been developed to specifically block this interaction, thereby inhibiting the downstream effects of the Wnt pathway. oncotarget.com

Modulation of β-Catenin/Co-activator Interactions (e.g., BCL9, CBP)

Beyond TCF/LEF, β-catenin interacts with several co-activators to drive gene expression. Two notable examples are B-cell lymphoma 9 (BCL9) and CREB-binding protein (CBP).

The interaction between β-catenin and BCL9 is critical for the transcriptional activity of β-catenin. sapiencetherapeutics.com BCL9 acts as a co-activator, facilitating the recruitment of other components of the transcriptional machinery. mdpi.com Disrupting the β-catenin/BCL9 interaction has been shown to suppress oncogenic β-catenin signaling. sapiencetherapeutics.commdpi.com Natural compounds and their derivatives have been explored for their ability to bind near the BCL9 binding site on β-catenin, thereby disrupting this interaction and promoting β-catenin degradation. frontiersin.org

CBP and its homolog p300 are transcriptional co-activators that also interact with β-catenin. mdpi.comembopress.org This interaction is important for the activation of a subset of Wnt target genes. mdpi.comembopress.org Small molecules, such as ICG-001, have been developed to specifically antagonize the β-catenin/CBP interaction. mdpi.com This disruption can lead to a switch in co-activator usage from CBP to p300, altering the transcriptional program. mdpi.com Furthermore, inhibitors like E7386 have been shown to dose-dependently decrease the interaction between β-catenin and CBP, leading to reduced acetylation of β-catenin. aacrjournals.org

Table 1: Key Protein-Protein Interactions of β-Catenin and Their Modulators

| Interacting Protein | Function of Interaction | Example Modulator | Effect of Modulation |

|---|---|---|---|

| TCF/LEF | Transcriptional activation of Wnt target genes oncotarget.comwikipedia.org | PKF115-584 oncotarget.com | Inhibition of cell proliferation oncotarget.com |

| BCL9 | Co-activation of β-catenin-mediated transcription sapiencetherapeutics.commdpi.com | Carnosic Acid (CA) frontiersin.org | Disruption of β-catenin/BCL9 stability, leading to degradation frontiersin.org |

| CBP | Co-activation of a subset of Wnt target genes mdpi.comembopress.org | ICG-001 mdpi.com, E7386 aacrjournals.org | Antagonism of β-catenin/CBP interaction, altering gene expression mdpi.comaacrjournals.org |

Downstream Effects on Transcriptional Regulation

The nuclear translocation of β-catenin and its subsequent interaction with T-cell factor/lymphoid enhancer factor (TCF/LEF) family transcription factors are pivotal events in the canonical Wnt signaling pathway. This interaction leads to the recruitment of co-activators and the initiation of a transcriptional program that drives the expression of numerous target genes involved in cell proliferation, differentiation, and survival. The compound β-catenin-IN-3, as an antagonist of the β-catenin/TCF interaction, directly interferes with this process, leading to a significant alteration in the transcriptional landscape of the cell. By preventing the formation of the β-catenin/TCF transcriptional complex, β-catenin-IN-3 effectively silences the expression of Wnt target genes.

The mechanism of action of small molecule inhibitors that disrupt the β-catenin/TCF4 interaction, such as the 4-thioureido-benzenesulfonamide derivative LF3, provides a clear model for the downstream effects of β-catenin-IN-3. mdc-berlin.deaacrjournals.org These inhibitors function by specifically blocking the protein-protein interaction between β-catenin and TCF4, which is a critical step for the activation of Wnt target genes. mdc-berlin.deaacrjournals.org This targeted inhibition does not interfere with the interaction of β-catenin with other binding partners like E-cadherin, highlighting the specificity of this therapeutic approach. aacrjournals.org The consequence of this targeted disruption is a significant reduction in the transcription of genes that are normally upregulated by aberrant Wnt signaling in various pathological conditions, including cancer.

The primary downstream effect of β-catenin-IN-3 is the attenuation of Wnt target gene expression. Inappropriate activation of the Wnt/β-catenin pathway is a hallmark of several cancers, leading to the overexpression of genes that promote tumor growth and maintenance. Research on small molecule inhibitors similar to β-catenin-IN-3 has demonstrated a marked decrease in the expression of these critical oncogenes.

For instance, treatment of colon cancer cells with the β-catenin/TCF4 interaction inhibitor LF3 led to a suppression of features associated with high Wnt signaling, including the overexpression of Wnt target genes. aacrjournals.org This indicates a direct causal link between the inhibition of the β-catenin/TCF4 complex and the normalization of gene expression.

Further studies on other β-catenin inhibitors in different cancer models have provided specific examples of downregulated target genes. In adrenocortical tumors with activating β-catenin mutations, treatment with the TCF/β-catenin inhibitors PKF115-584 and PNU74654 resulted in a dose-dependent decrease in both the mRNA and protein levels of RALBP1, PDE2A, and ENC1. oup.com Similarly, in multiple myeloma cells, the silencing of β-catenin led to the downregulation of genes such as CCNB1 and CDK1, which are involved in cell proliferation. nih.gov

The following table summarizes the observed effects of β-catenin/TCF interaction inhibitors on the expression of various Wnt target genes in different cellular contexts, providing a representative overview of the expected downstream effects of β-catenin-IN-3.

| Target Gene | Cellular Context | Observed Effect of Inhibition | Reference |

| RALBP1 | Adrenocortical Tumor Cells | Decreased mRNA and protein expression | oup.com |

| PDE2A | Adrenocortical Tumor Cells | Decreased mRNA and protein expression | oup.com |

| ENC1 | Adrenocortical Tumor Cells | Decreased mRNA and protein expression | oup.com |

| CCNB1 | Multiple Myeloma Cells | Downregulated expression | nih.gov |

| CDK1 | Multiple Myeloma Cells | Downregulated expression | nih.gov |

| Wnt Target Genes (General) | Colon Cancer Cells | Suppression of overexpression | aacrjournals.org |

These findings collectively demonstrate that by targeting the core transcriptional machinery of the Wnt pathway, β-catenin-IN-3 can effectively attenuate the expression of a suite of genes that are crucial for the pathological phenotypes driven by aberrant Wnt signaling.

Biological Effects of β Catenin in 3 in Pre Clinical Research Models

Impact on Cellular Proliferation

β-Catenin-IN-3, a selective inhibitor of β-catenin, has demonstrated a significant impact on the proliferation of cancer cells that are dependent on the β-catenin signaling pathway. medchemexpress.com The compound functions by binding to a cryptic allosteric site on the β-catenin protein, which leads to its degradation through the proteasome system and subsequently lowers its cellular levels. medchemexpress.com This mechanism of action directly affects the viability of cancer cells where β-catenin is overexpressed. medchemexpress.com

In vitro studies have shown that β-Catenin-IN-3 reduces the viability of various cancer cell lines in a dose-dependent manner. medchemexpress.com For instance, after a 24-hour treatment, the compound exhibited potent inhibitory effects on several colorectal cancer cell lines, including DLD1, SW480, HCT116, and SW48. medchemexpress.com The concentration required to inhibit 50% of cell viability (IC50) was determined to be 0.85 μM for DLD1 cells, 1.35 μM for SW480, 5.35 μM for HCT116, and 3.45 μM for SW48. medchemexpress.com In contrast, cell lines with lower dependency on β-catenin signaling, such as MCF10A and H460, showed significantly less sensitivity, with IC50 values above 20 μM. medchemexpress.com

Furthermore, the inhibitory effect of β-Catenin-IN-3 extends to three-dimensional culture models, such as organoids. In studies involving organoids derived from patients with adenomatous polyposis coli (APC), a condition characterized by hyperactive β-catenin signaling, β-Catenin-IN-3 significantly inhibited organoid clonogenicity and viability. medchemexpress.com Treatment with the compound at concentrations of 3 μM and 5 μM for four days reduced the viability of APC-deficient organoids to approximately 70% and 55%, respectively. medchemexpress.com Conversely, the viability of wild-type organoids remained high at around 90%, highlighting the inhibitor's selectivity for cells with dysregulated β-catenin pathways. medchemexpress.com

Table 1: In Vitro Efficacy of β-Catenin-IN-3 on Cancer Cell Viability

| Cell Line | Cancer Type | IC50 (μM) after 24h |

| DLD1 | Colorectal Carcinoma | 0.85 |

| SW480 | Colorectal Adenocarcinoma | 1.35 |

| SW48 | Colorectal Adenocarcinoma | 3.45 |

| HCT116 | Colorectal Carcinoma | 5.35 |

| MCF10A | Breast (Non-tumorigenic) | >20 |

| H460 | Lung Carcinoma | >20 |

The anti-proliferative effects of β-Catenin-IN-3 observed in vitro have been substantiated by in vivo studies using xenograft models. In a study involving a DLD1 colorectal cancer xenograft model, the administration of β-Catenin-IN-3 resulted in a notable reduction of β-catenin-dependent tumor growth. medchemexpress.com Inhibition of tumor growth became apparent after 20 days of treatment, at which point the exponential increase in tumor volume observed in the control group was halted in the treated group. medchemexpress.com By day 35, the tumor growth inhibition was calculated to be 50% compared to the vehicle-treated control group. medchemexpress.com These findings underscore the potential of β-Catenin-IN-3 to suppress tumor progression in a living system. medchemexpress.com

Modulation of Cancer Stem Cell Properties (Self-renewal, Expansion)

The Wnt/β-catenin signaling pathway is critically involved in maintaining populations of cancer stem cells (CSCs), also known as tumor-initiating cells. nih.gov This pathway is essential for the self-renewal and expansion of CSCs, which are implicated in tumor initiation, metastasis, and therapy resistance. mdpi.comnih.govspandidos-publications.com Dysregulation of Wnt/β-catenin signaling supports the capacity of CSCs for self-renewal, contributing to tumorigenicity. researchgate.net Inhibiting this pathway is considered a promising strategy to target CSCs and potentially overcome these challenges in cancer treatment. mdpi.comconsensus.app

While direct studies on β-Catenin-IN-3's effect on CSCs are not detailed in the provided search results, the compound's mechanism of targeting the β-catenin pathway suggests it could modulate CSC properties. Inhibitors of the Wnt/β-catenin pathway have been shown to reduce cancer stem cell markers and their ability to form spheres in culture, which is a measure of self-renewal capacity. consensus.app For example, the Wnt/β-catenin pathway inhibitor OMP-185 was shown to reduce the frequency of tumor-initiating cells in mouse xenograft models. nih.gov Given that β-Catenin-IN-3 effectively downregulates β-catenin, it is plausible that it would interfere with the self-renewal and expansion of CSCs that are dependent on this pathway.

Effects on Cellular Differentiation Processes

The Wnt/β-catenin signaling pathway plays a dual and context-dependent role in cellular differentiation. In some contexts, its activation is crucial for driving differentiation towards specific lineages, while in others, it helps maintain an undifferentiated, pluripotent state. For instance, in human embryonic stem cells (hESCs), activation of the Wnt/β-catenin pathway has been shown to induce differentiation, particularly towards mesoderm and endoderm lineages. pnas.org Conversely, in hematopoietic stem cells, overexpression of β-catenin can inhibit differentiation while promoting proliferation. nih.gov

The effect of β-Catenin-IN-3 on cellular differentiation would logically be to counteract the specific role of β-catenin in a given cell type. If β-catenin signaling is driving proliferation and inhibiting differentiation, as in some stem cell populations, an inhibitor like β-Catenin-IN-3 could potentially promote differentiation. nih.gov In neural stem cells, the dynamics of the β-catenin signal have been shown to regulate cell fate, with sustained high levels of the signal promoting neurogenesis (a form of differentiation). nih.gov Therefore, inhibiting this signal could alter the course of differentiation. The precise effect of β-Catenin-IN-3 on differentiation processes would be highly dependent on the specific cellular model and the role β-catenin plays within it.

Influence on Chemoresistance in In Vitro Cancer Models

A substantial body of evidence links the activation of the Wnt/β-catenin pathway to the development of resistance to chemotherapy in various cancers. nih.govnih.govtandfonline.come-century.us Elevated expression of β-catenin has been correlated with drug resistance in breast and pancreatic cancers, among others. nih.gove-century.us The pathway can confer chemoresistance by upregulating the expression of drug efflux pumps, such as MDR1, or by promoting the survival of cancer stem cells, which are inherently more resistant to therapy. nih.govspandidos-publications.com

Inhibiting the Wnt/β-catenin pathway has been shown to sensitize cancer cells to chemotherapeutic agents. For example, downregulation of β-catenin in melanoma cell lines increased their sensitivity to drugs like temozolomide, cisplatin, and doxorubicin. plos.org Similarly, in preclinical models, Wnt inhibitors have been shown to augment the cytotoxic effects of DNA alkylating agents by suppressing the expression of the DNA repair enzyme MGMT, which is regulated by β-catenin. tandfonline.com

Given that β-Catenin-IN-3 is a direct inhibitor of β-catenin, it is expected to influence chemoresistance. By reducing the levels of β-catenin, the compound could potentially reverse the mechanisms of resistance that are dependent on this pathway. This could lead to a re-sensitization of resistant cancer cells to standard chemotherapy drugs. Studies on other Wnt/β-catenin inhibitors have demonstrated that they can act synergistically with cytotoxic drugs to suppress tumor growth, suggesting a potential role for compounds like β-Catenin-IN-3 in combination therapies to overcome chemoresistance. nih.govtandfonline.com

Application of β Catenin in 3 in Disease Specific Pre Clinical Research

Research in Oncology Models

Colorectal Carcinoma Research Models (e.g., DLD1 Xenografts)

Preclinical research has demonstrated the activity of β-catenin-IN-3 in colorectal carcinoma models. In vitro studies showed that the compound reduces the viability of various colorectal cancer cell lines in a dose-dependent manner. medchemexpress.com For instance, the half-maximal inhibitory concentrations (IC50) were determined for cell lines such as DLD1, SW480, HCT116, and SW48. medchemexpress.com Furthermore, β-catenin-IN-3 was observed to inhibit the colony-forming ability of DLD1 and SW48 cells. medchemexpress.com

Mechanistically, in DLD1 cells, the compound triggers the degradation of β-catenin via the ubiquitin-proteasome pathway and increases the phosphorylation of β-catenin. medchemexpress.com It also effectively reduces β-catenin levels in both the nuclear and cytoplasmic fractions of the cell. medchemexpress.com

In vivo studies using DLD1 xenograft models in immunodeficient mice showed that β-catenin-IN-3 significantly reduces β-catenin-dependent tumor growth. medchemexpress.com A notable inhibition of tumor growth was observed after 20 days of treatment, and by day 35, the calculated tumor growth inhibition was 50% compared to the vehicle-treated control group. medchemexpress.com

Table 1: In Vitro Activity of β-catenin-IN-3 in Colorectal Cancer Cell Lines

Table 2: In Vivo Efficacy of β-catenin-IN-3 in DLD1 Xenograft Model

Hepatocellular Carcinoma Research Models

The Wnt/β-catenin signaling pathway is recognized as one of the primary genetic alteration pathways in human hepatocellular carcinoma (HCC). jci.orgresearchgate.net Aberrant activation of this pathway, often due to mutations in the CTNNB1 gene (which encodes β-catenin) or AXIN1, is found in a significant percentage of HCC cases. jci.orgresearchgate.net This dysregulation is implicated in tumor cell proliferation, survival, and metabolism. nih.gov Consequently, targeting the β-catenin pathway is considered a relevant therapeutic strategy, and various inhibitors have been explored in preclinical HCC models. jci.orgnih.gov However, specific preclinical studies focusing on the application of β-catenin-IN-3 in hepatocellular carcinoma models have not been detailed in the available research.

Breast Cancer Research Models

Activation of the canonical Wnt/β-catenin signaling pathway has been particularly noted in triple-negative breast cancer (TNBC), where it is associated with tumor progression. plos.orgnih.gov Studies have shown that β-catenin is necessary for the tumorigenic properties of TNBC cells, including migration, stemness, and anchorage-independent growth. plos.orgnih.goviu.edu In vitro data indicates that β-catenin-IN-3 has an IC50 value of over 20µM in the non-tumorigenic breast epithelial cell line MCF10A. medchemexpress.com However, detailed preclinical research specifically investigating the effects of β-catenin-IN-3 in breast cancer models is not extensively documented in the current literature.

Lung Cancer Research Models

The Wnt/β-catenin pathway is also implicated in the development of lung tumors, where it can be activated by mutations in oncogenes like EGFR. aacrjournals.orgnih.gov This activation can contribute to increased tumor growth. aacrjournals.org Preclinical research has evaluated the effect of β-catenin-IN-3 on lung cancer cells in vitro. Specifically, the compound was tested against the H460 lung cancer cell line, where it demonstrated an IC50 value greater than 20µM. medchemexpress.com

Table 3: In Vitro Activity of β-catenin-IN-3 in a Lung Cancer Cell Line

Acute Myeloid Leukemia Research Models

Dysregulation of the Wnt/β-catenin pathway is known to play a role in acute myeloid leukemia (AML), where it is involved in the maintenance and drug resistance of leukemia stem cells. nih.gov Overexpression of β-catenin is observed in AML blasts and is linked to poorer patient outcomes. nih.gov This makes the β-catenin pathway a logical target for therapeutic intervention in AML. nih.govaacrjournals.org While various β-catenin inhibitors are being explored in preclinical AML models, specific research findings on the use of β-catenin-IN-3 in these models are not prominently featured in the scientific literature.

Prostate Cancer Research Models

The Wnt/β-catenin signaling pathway is involved in prostate cancer tumorigenesis and the development of castration-resistant prostate cancer (CRPC). nih.govaacrjournals.org There is a documented synergy between the androgen receptor (AR) and β-catenin pathways, where they can cooperate to promote tumor progression. nih.govplos.orgnih.gov Inhibition of nuclear β-catenin function is therefore being investigated as a potential therapeutic approach for advanced prostate cancer. nih.gov While the rationale for targeting this pathway is strong, specific preclinical studies detailing the application and efficacy of β-catenin-IN-3 in prostate cancer research models are not widely available.

Renal Injury and Chronic Kidney Disease Research

Based on available scientific literature, there is currently no specific preclinical research detailing the application or effects of β-Catenin-IN-3 in animal models of renal injury or chronic kidney disease.

The Wnt/β-catenin signaling pathway is recognized for its significant role in kidney development and its re-expression in injured kidneys. This pathway's activity is observed to increase following renal injury, particularly within the renal tubules. Scientific inquiry has established that while transient activation of Wnt/β-catenin signaling can be protective and stimulate tissue regeneration after acute kidney injury (AKI), its persistent activation is generally considered to promote the development of tubulointerstitial fibrosis, a key characteristic of chronic kidney disease (CKD) progression. The accumulation of β-catenin in the nucleus can drive the transcription of genes associated with fibrosis.

While the broader Wnt/β-catenin pathway is a subject of investigation as a potential therapeutic target in kidney diseases, studies specifically evaluating the inhibitory compound β-Catenin-IN-3 in this context are not present in the reviewed literature. Therefore, no research findings or data tables on its use in renal disease models can be provided.

Methodological Approaches in β Catenin in 3 Research

In Vitro Experimental Systems

In vitro studies form the foundation of research on β-catenin-IN-3, providing a controlled environment to dissect its effects at the cellular and molecular level. These experiments primarily utilize cancer cell lines with known mutations in the Wnt/β-catenin pathway.

Cell Line Studies (e.g., HCT116, SW480, DLD1)

The efficacy of β-catenin-IN-3 as a potential therapeutic agent is frequently assessed using a panel of human colorectal cancer (CRC) cell lines known to be driven by β-catenin signaling. Cell lines such as HCT116, SW480, and DLD1 are standard models in this context due to their well-characterized genetic backgrounds, often featuring mutations in components of the Wnt pathway that lead to the stabilization and accumulation of β-catenin.

In studies with β-catenin-IN-3, these cell lines are used to determine the compound's impact on cell viability and proliferation. A key metric derived from these studies is the half-maximal inhibitory concentration (IC₅₀), which quantifies the concentration of the compound required to reduce cell viability by 50%. Research has shown that β-catenin-IN-3 reduces the viability of these cell lines in a dose-dependent manner. medchemexpress.com For instance, after a 24-hour treatment period, the IC₅₀ values for DLD1 and SW480 cells were determined to be 0.85 μM and 1.35 μM, respectively. medchemexpress.com The HCT116 cell line showed a response with an IC₅₀ of 5.35 μM. medchemexpress.com In addition to CRC lines, the compound has been tested against other cancer cell lines like SW48 and non-Wnt-dependent lines such as MCF10A and H460 to assess its selectivity. medchemexpress.com Furthermore, the compound's ability to inhibit the long-term proliferative potential of cancer cells has been demonstrated through colony formation assays, where it was shown to inhibit the colony-forming ability of DLD1 and SW48 cells. medchemexpress.com

| Cell Line | Cancer Type | IC₅₀ (μM) | Reference |

|---|---|---|---|

| DLD1 | Colorectal Carcinoma | 0.85 | medchemexpress.com |

| SW480 | Colorectal Adenocarcinoma | 1.35 | medchemexpress.com |

| HCT116 | Colorectal Carcinoma | 5.35 | medchemexpress.com |

| SW48 | Colorectal Adenocarcinoma | 3.45 | medchemexpress.com |

Gene Expression Analysis (e.g., Western Blot for protein levels, qPCR for mRNA)

To understand how β-catenin-IN-3 exerts its effects, researchers analyze its impact on the expression levels of key proteins and genes within the Wnt/β-catenin pathway. Western Blot is a primary technique used for this purpose, allowing for the quantification of specific protein levels.

Studies have demonstrated that treatment with β-catenin-IN-3 in DLD1 and SW480 cells leads to a dose-dependent reduction in the protein levels of total β-catenin. medchemexpress.com This analysis is critical as it directly confirms that the compound engages its intended target. Beyond β-catenin itself, Western Blot is used to measure changes in downstream target proteins that are transcriptionally regulated by the β-catenin/TCF complex. Findings show that β-catenin-IN-3 selectively inhibits the levels of Cyclin D1 and TCF4. medchemexpress.com The compound also affects the levels of other pathway components, such as Axin1. medchemexpress.com

Furthermore, Western Blot analysis is instrumental in elucidating the compound's mechanism of action. It has been used to show that β-catenin-IN-3 treatment increases the phosphorylation of β-catenin in DLD1 cells, which is a key step that marks β-catenin for degradation by the proteasome. medchemexpress.com This finding suggests the compound may work by promoting the assembly or activity of the β-catenin destruction complex. medchemexpress.com While changes in protein levels are paramount, Quantitative Polymerase Chain Reaction (qPCR) is a complementary technique often used to determine if the observed changes in protein expression are preceded by changes in messenger RNA (mRNA) levels.

Subcellular Localization Studies (e.g., Immunofluorescence, Subcellular Fractionation)

A hallmark of active Wnt signaling is the accumulation of β-catenin in the cytoplasm and its subsequent translocation into the nucleus, where it functions as a transcriptional co-activator. Methodologies that track the subcellular location of β-catenin are therefore essential for evaluating inhibitors like β-catenin-IN-3.

Subcellular fractionation is a biochemical technique used to separate cellular components, such as the nucleus and the cytoplasm, into different fractions. These fractions can then be analyzed by Western Blot to determine the amount of β-catenin in each compartment. Using this approach, research has shown that a 24-hour treatment with β-catenin-IN-3 significantly reduces the amount of β-catenin in both the nuclear and cytoplasmic fractions of DLD1 cells. medchemexpress.com

Immunofluorescence is a microscopy-based technique that uses fluorescently labeled antibodies to visualize the location of specific proteins within a cell. This method provides spatial information that complements the quantitative data from fractionation. In studies with DLD1 cells, immunofluorescence has been used to visualize the effect of β-catenin-IN-3. medchemexpress.com These experiments revealed that the compound reduced the amount of β-catenin that co-localized with nucleic acids within the nucleus by approximately 55-60%, providing direct visual evidence of the compound's ability to prevent the nuclear accumulation of its target. medchemexpress.com

Protein-Protein Interaction Assays (e.g., Co-immunoprecipitation)

The function of β-catenin as a transcriptional co-activator is dependent on its physical interaction with other proteins, most notably transcription factors of the TCF/LEF family. Co-immunoprecipitation (Co-IP) is a widely used technique to study these protein-protein interactions in situ. In a typical Co-IP experiment, an antibody targeting a "bait" protein (e.g., β-catenin) is used to pull it out of a cell lysate, along with any proteins that are bound to it ("prey" proteins, e.g., TCF4).

While Co-IP is a standard method to investigate whether an inhibitor disrupts the formation of the β-catenin-TCF4 complex, specific data from published studies detailing the use of this assay to evaluate the direct effects of β-catenin-IN-3 were not available in the sources reviewed for this article.

Reporter Gene Assays (e.g., TOP/FOPFlash, TCF/LEF reporter systems)

Reporter gene assays are a functional readout of the transcriptional activity of the Wnt/β-catenin pathway. The most common system, known as TOP/FOPFlash, utilizes two plasmid constructs that are transfected into cells. The TOPFlash plasmid contains multiple TCF/LEF binding sites upstream of a reporter gene, typically luciferase. When the Wnt pathway is active, the nuclear β-catenin/TCF complex binds to these sites and drives the expression of luciferase. The FOPFlash plasmid serves as a negative control; it contains mutated TCF/LEF binding sites that the complex cannot bind, resulting in low to no luciferase expression. The ratio of TOPFlash to FOPFlash activity provides a quantitative measure of pathway activation.

This assay is a powerful tool for screening and characterizing inhibitors of the Wnt/β-catenin pathway. However, specific experimental results describing the use of TOP/FOPFlash or other TCF/LEF reporter systems to measure the inhibitory activity of β-catenin-IN-3 were not found in the reviewed literature.

In Vivo Pre-clinical Models

To evaluate the therapeutic potential of β-catenin-IN-3 in a living organism, researchers utilize in vivo pre-clinical models. The most common approach is the use of a xenograft model, where human cancer cells are implanted into immunocompromised mice.

The efficacy of β-catenin-IN-3 has been tested in a DLD1 xenograft model. medchemexpress.com In these experiments, human DLD1 colorectal cancer cells were injected into 6-week-old female NSG (NOD-SCID) mice. medchemexpress.com Once tumors were established, the mice were treated with β-catenin-IN-3. The results demonstrated that the compound significantly reduces β-catenin-dependent tumor growth. medchemexpress.com An observable inhibition of tumor growth was noted after 20 days of treatment. By day 35, the calculated tumor growth inhibition was 50% compared to the vehicle-treated control group, indicating a substantial anti-tumor effect in vivo. medchemexpress.com

Xenograft Models (e.g., DLD1 xenograft model)

Xenograft models, which involve the transplantation of human tumor cells into immunocompromised mice, are a cornerstone of preclinical cancer research. The DLD1 human colorectal adenocarcinoma cell line is a frequently used model for such studies due to its well-characterized genetic mutations, including in the APC gene, which leads to the stabilization and accumulation of β-catenin.

In a notable study, the efficacy of β-catenin-IN-3 was assessed using a DLD1 xenograft model. nih.gov Six-week-old female NSG (NOD-SCID gamma) mice were injected with DLD1 cells to induce tumor formation. nih.gov Following tumor establishment, treatment with β-catenin-IN-3 was initiated. The findings from this research demonstrated a significant reduction in β-catenin-dependent tumor growth. After 35 days of treatment, a 50% inhibition of tumor growth was observed in the mice treated with β-catenin-IN-3 compared to the vehicle-treated control group. nih.gov Importantly, the inhibition of tumor growth became evident after 20 days of treatment, after which the tumor volume in the treated group did not show the same exponential increase as the control group. nih.gov

| Animal Model | Cell Line | Treatment Duration | Key Finding | Tumor Growth Inhibition |

|---|---|---|---|---|

| NSG (NOD-SCID gamma) Mice | DLD1 (human colorectal adenocarcinoma) | 35 days | Significant reduction in β-catenin-dependent tumor growth | 50% |

Genetically Engineered Mouse Models (e.g., Catnbflox(ex3) mouse model, NSG mice)

Genetically engineered mouse models (GEMMs) offer a powerful tool to study the function of specific genes in development and disease. The Catnbflox(ex3) mouse model is a key example relevant to β-catenin research. In this model, exon 3 of the β-catenin gene (Ctnnb1) is flanked by loxP sites. nih.gov Cre-mediated excision of this exon removes the critical phosphorylation sites (serine/threonine residues) that are necessary for the degradation of β-catenin by the APC/Axin/GSK3β complex. nih.gov This results in the production of a truncated, stabilized, and constitutively active form of β-catenin. nih.gov This model has been instrumental in studying the consequences of aberrant β-catenin signaling in various tissues, leading to conditions such as intestinal polyposis. nih.gov While this model is highly relevant for understanding the pathways that β-catenin-IN-3 targets, specific studies administering β-catenin-IN-3 to Catnbflox(ex3) mice have not been documented in the available literature.

NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice are a severely immunodeficient strain that is highly effective for engrafting human cells and tissues, including patient-derived xenografts (PDXs). Their lack of mature T cells, B cells, and functional NK cells, along with defects in macrophage and dendritic cell function, provides an excellent in vivo platform for cancer research. nih.govrcsb.org As demonstrated in the DLD1 xenograft studies with β-catenin-IN-3, NSG mice are a valuable tool for assessing the in vivo efficacy of targeted therapies. nih.gov

Structural and Computational Biology Approaches

Understanding the precise molecular interactions between an inhibitor and its target protein is crucial for rational drug design and optimization. Structural and computational biology approaches provide this detailed insight.

In Silico Analysis of β-Catenin Ligand Interactions

In silico analysis, which involves computer-based simulations, is a powerful tool for predicting and analyzing the binding of small molecules to their protein targets. Molecular docking is a common in silico technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. pdbj.orgnih.gov This method can help in identifying potential binding sites and estimating the binding affinity.

While specific in silico docking studies for β-catenin-IN-3 are not extensively detailed in the available literature, it is known that this compound binds to a cryptic allosteric site on the surface of β-catenin. nih.govnordicbiosite.com Computational approaches are instrumental in identifying such non-obvious binding pockets that are not apparent in the unbound protein structure. These methods can model the flexibility of the protein and predict how the binding of a ligand might induce conformational changes.

Biophysical Techniques for Binding Analysis

Biophysical techniques are essential for quantitatively characterizing the binding of a ligand to its target protein. These methods provide crucial data on binding affinity, kinetics, and thermodynamics.

For β-catenin-IN-3, biophysical analysis has been employed to determine its binding affinity for β-catenin. The dissociation constant (Kd), a measure of binding affinity, was calculated to be 54.96 nM. nih.govmedchemexpress.com This strong binding affinity indicates a potent interaction between β-catenin-IN-3 and its target. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are commonly used to determine Kd values and provide a detailed understanding of the binding thermodynamics and kinetics of protein-ligand interactions. nih.govnih.gov

| Compound | Target | Binding Site | Dissociation Constant (Kd) |

|---|---|---|---|

| β-catenin-IN-3 | β-catenin | Allosteric site | 54.96 nM |

Crystal Structure Analysis of β-Catenin and its Complexes

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of proteins and their complexes at atomic resolution. The crystal structure of β-catenin reveals a central core composed of 12 armadillo repeats, which form a superhelical structure with a positively charged groove. nih.govmedchemexpress.com This groove serves as the binding site for many of β-catenin's interaction partners, including TCF/LEF transcription factors, E-cadherin, and APC. medchemexpress.commedchemexpress.com

Numerous crystal structures of β-catenin in complex with various binding partners and inhibitors have been solved. nih.govrcsb.orgnih.govnih.gov These structures have been invaluable in understanding the molecular basis of these interactions and have guided the design of inhibitors that target the protein-protein interactions of β-catenin. While a specific crystal structure of β-catenin in complex with β-catenin-IN-3 is not publicly available, the knowledge of β-catenin's structure and its known binding sites provides a framework for understanding how an allosteric inhibitor like β-catenin-IN-3 might exert its effects by inducing conformational changes that disrupt the binding of other proteins.

Challenges and Future Directions in β Catenin Pathway Inhibition Research

Achieving Selectivity and Specificity of Inhibitors

A primary challenge in targeting the β-catenin pathway is achieving selectivity and specificity, largely due to β-catenin's dual role in cellular functions. drug-dev.comacs.org In addition to its role as a transcriptional co-activator in the nucleus which drives cancer proliferation, β-catenin is a crucial structural protein in cell-cell adherence junctions in the cytoplasm of normal cells. drug-dev.com Consequently, inhibitors that globally reduce cellular β-catenin levels risk disrupting these junctions, which can compromise the integrity of tissues like the gut mucosa and potentially promote tumor metastasis. drug-dev.com

β-catenin's surface features multiple interaction hotspots that bind with various co-regulators, some of which are oncogenic (e.g., TCF4, BCL9) and others that are tumor-suppressive (e.g., AXIN, APC, E-cadherin). acs.org A significant issue is that the binding surfaces for these different partners can overlap. For instance, the site that binds the oncogenic transcription factor TCF4 is also shared by the tumor suppressor E-cadherin, raising concerns that inhibiting the oncogenic interaction could inadvertently disrupt normal cell adhesion. acs.org

To overcome these challenges, novel approaches are being explored. One promising strategy is the development of allosteric inhibitors that bind to sites distinct from the primary protein-protein interaction (PPI) surfaces. nih.gov The compound beta-catenin-IN-3 , also known as C2, is a novel inhibitor identified through such an approach. It binds to a newly discovered allosteric, cryptic site on the β-catenin surface. researchgate.netresearchgate.net This selective binding renders the target inactive and triggers its degradation by the proteasome system, thereby lowering its cellular levels and reducing the viability of β-catenin-driven cancer cells. researchgate.net This allosteric modulation offers a potential path to more selective inhibition, avoiding the pitfalls of targeting the well-conserved and multifunctional active sites. nih.govresearchgate.net

Addressing Potential Off-Target Effects in Pre-clinical Studies

The vital role of Wnt/β-catenin signaling in adult tissue homeostasis and regeneration means that inhibitors often have a narrow therapeutic window, with a high risk of toxicity to healthy tissues. consensus.appmdpi.com Development of several inhibitors has been hampered by such off-target effects. sapiencetherapeutics.combiorxiv.org For example, some early-phase clinical trials for Wnt pathway inhibitors were terminated due to concerns about bone toxicity, as the pathway is critical for normal bone maintenance. onclive.com

Addressing these potential off-target effects in pre-clinical studies is paramount. Strategies are focused on developing inhibitors that can selectively target the oncogenic functions of β-catenin while sparing its normal physiological roles. The inhibitor Tegavivint, for instance, was designed to specifically disrupt the interaction of nuclear β-catenin with TBL1, a key co-factor in its transcriptional activity. drug-dev.com This approach aims to decrease oncogenic gene expression without significantly affecting β-catenin levels in the cytoplasm or at the cell membrane, potentially minimizing toxicity. drug-dev.com Similarly, the peptide antagonist ST316 selectively targets the interaction between β-catenin and its co-activator BCL9, which is critical for driving oncogene expression. sapiencetherapeutics.com Because it acts downstream in the pathway, it may avoid the toxicities seen with other Wnt pathway agents. sapiencetherapeutics.com

Careful pre-clinical evaluation is essential. For example, some compounds initially identified as β-catenin inhibitors were later found to have other activities, such as inhibiting protein phosphatase 2C or the proteasome, which could contribute to their cytotoxic effects. acs.org

Exploring Combination Therapies in Pre-clinical Settings

To enhance anti-tumor efficacy and potentially overcome resistance, researchers are actively exploring the use of β-catenin inhibitors in combination with other therapeutic agents in pre-clinical models. mdpi.com These combination strategies aim to target multiple oncogenic pathways simultaneously or to sensitize cancer cells to standard treatments. consensus.app

One notable pre-clinical study demonstrated that co-treatment with the β-catenin antagonist BC2059 (Tegavivint) and the pan-histone deacetylase inhibitor panobinostat (B1684620) resulted in synergistic apoptosis of acute myeloid leukemia (AML) cells, including those with resistant mutations like FLT3-ITD. nih.gov This combination also significantly improved the survival of mice engrafted with primary AML cells. nih.gov

Another promising avenue is combining Wnt/β-catenin inhibitors with immunotherapy, particularly immune checkpoint inhibitors. mdpi.com Aberrant β-catenin signaling has been shown to create an immunosuppressive tumor microenvironment by preventing the infiltration of T cells. oncotarget.com Therefore, inhibiting the pathway could increase immune cell infiltration and enhance the tumor's sensitivity to anti-PD-1 or anti-PD-L1 antibodies. mdpi.com Several such combinations are currently under investigation in clinical trials. viamedica.pl Natural compounds like curcumin (B1669340) and quercetin (B1663063) have also shown enhanced inhibition of melanoma cell proliferation when used together in pre-clinical models. mdpi.com

| Inhibitor/Compound | Combination Agent | Cancer Model | Pre-clinical Finding |

| BC2059 (Tegavivint) | Panobinostat (HDAC inhibitor) | Acute Myeloid Leukemia (AML) | Synergistically induced apoptosis and improved survival in mouse models. nih.gov |

| Wnt/β-catenin inhibitors | Immune Checkpoint Inhibitors (e.g., anti-PD-1) | Various Solid Tumors | Expected to increase immune cell infiltration and sensitivity to immunotherapy. mdpi.com |

| Curcumin | Quercetin | Melanoma | Enhanced inhibition of cell proliferation. mdpi.com |

| TNKSi (JPI-547) | Chemotherapy / Immune Checkpoint Inhibitors | Pancreatic, Breast, Ovary Cancer | Showed promising anti-tumor activity in xenograft models. mdpi.com |

Advancements in Drug Discovery Methodologies

Traditional drug discovery methods have struggled to produce effective and safe β-catenin inhibitors. consensus.app This has spurred the adoption of advanced methodologies, such as artificial intelligence (AI) and novel biomarker-based screening platforms, to accelerate the identification and design of better therapeutic candidates.

Biomarker-based screening offers a more physiologically relevant context for identifying inhibitors. For instance, researchers have utilized transgenic zebrafish expressing a Wnt reporter gene to perform large-scale screening of FDA-approved compounds. biorxiv.org This in vivo platform allows for the rapid identification of drugs that suppress Wnt signaling without causing significant developmental toxicity, a key hurdle for this class of inhibitors. biorxiv.org

Understanding Interplay with Autophagy and Other Cellular Processes in Disease Models

Recent research has uncovered a complex and reciprocal relationship between the Wnt/β-catenin pathway and autophagy, a cellular process for degrading and recycling cellular components. oncotarget.comembopress.org Understanding this crosstalk is crucial as it reveals how cancer cells adapt to metabolic stress and may present new therapeutic vulnerabilities.

Studies have shown that the Wnt/β-catenin pathway acts as a negative regulator of autophagy. embopress.org β-catenin can suppress the formation of autophagosomes and directly repress the expression of p62, an autophagy adaptor protein, through the transcription factor TCF4. oncotarget.comembopress.org Conversely, autophagy can regulate the Wnt pathway. During periods of nutrient deprivation or metabolic stress, autophagy targets β-catenin for degradation in a proteasome-independent manner. oncotarget.comembopress.org This occurs through the formation of a complex between β-catenin and the autophagy protein LC3, which attenuates Wnt-driven proliferation and allows the cell to adapt. embopress.org This dual-feedback mechanism places β-catenin at a critical intersection, coordinating cell proliferation with cellular catabolism. researchgate.netx-mol.net

This interplay has significant therapeutic implications. Pharmacological inhibition of the Wnt/β-catenin pathway has been observed to upregulate autophagy in several cancer models, including glioblastoma and multiple myeloma. nih.gov This suggests that manipulating one pathway could have profound effects on the other, opening up possibilities for combination therapies that target both processes to achieve a more potent anti-cancer effect.

Elucidating Detailed Molecular Mechanisms of Inhibitors

A significant ongoing challenge is the full elucidation of the molecular mechanisms by which small-molecule inhibitors disrupt β-catenin signaling. acs.org For many compounds, the precise binding site and the exact downstream consequences of that interaction remain unclear.

Allosteric inhibitors like beta-catenin-IN-3 (C2) represent a key area of investigation. It is known that C2 binds to a novel allosteric site on the β-catenin surface, which leads to its inactivation and subsequent degradation by the proteasome. researchgate.net However, the exact coordinates of this binding site and the precise conformational changes that render β-catenin inactive are still subjects for future crystallographic and mechanistic studies. researchgate.net Similarly, the inhibitor SP141 is thought to function as an allosteric inhibitor that binds to the armadillo (ARM) repeat domain, inducing a conformational change that promotes β-catenin degradation, but the detailed mechanism is not fully understood. frontiersin.org

Another emerging class of molecules with a distinct mechanism of action is proteolysis-targeting chimeras (PROTACs). These bifunctional molecules are designed to recruit a target protein, such as β-catenin, directly to an E3 ubiquitin ligase, leading to its ubiquitination and degradation. nih.gov This approach offers a highly specific way to eliminate the target protein rather than just inhibiting its function and has shown promise in pre-clinical models. nih.gov

| Compound Class | Example Compound(s) | Proposed Mechanism of Action |

| Allosteric Inhibitors | beta-catenin-IN-3 (C2), SP141 | Bind to a cryptic/allosteric site on β-catenin, inducing conformational changes that lead to its inactivation and proteasomal degradation. researchgate.netfrontiersin.org |

| PPI Inhibitors (β-catenin/co-activator) | Tegavivint, ST316, PRI-724 | Disrupt the interaction between nuclear β-catenin and its transcriptional co-activators (e.g., TBL1, BCL9, CBP), preventing oncogenic gene transcription. drug-dev.comsapiencetherapeutics.comfrontiersin.org |

| Degradation Promoters | MSAB, NRX-1532 | Promote the degradation of β-catenin, either through an undefined mechanism (MSAB) or by enhancing its interaction with the E3 ligase β-TrCP (NRX-1532). nih.gov |

| PROTACs | N/A (Pre-clinical) | Bifunctional molecules that bring β-catenin into proximity with an E3 ubiquitin ligase to induce its targeted degradation. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.